MIV-150: A Technical Deep Dive into its NNRTI Mechanism of Action
MIV-150: A Technical Deep Dive into its NNRTI Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a microbicide for the prevention of HIV-1 transmission. This technical guide provides an in-depth analysis of its mechanism of action, detailing its interaction with the HIV-1 reverse transcriptase (RT), its inhibitory activity against both wild-type and resistant viral strains, and the experimental protocols used to characterize its function.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Like other NNRTIs, MIV-150 functions as a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, a site distinct from the catalytically active polymerase domain. This allosteric binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the process of DNA polymerization, a critical step in the viral replication cycle where the viral RNA genome is converted into DNA.
A key characteristic of MIV-150 is its slow development of resistance compared to earlier generation NNRTIs such as nevirapine (B1678648) and delavirdine. While resistance to those drugs can emerge within weeks, in vitro studies have shown that the development of resistance to MIV-150 is a much slower process, potentially taking up to 45 weeks.[1] This suggests a higher genetic barrier to resistance for MIV-150.
Quantitative Analysis of Antiviral Activity
The potency of MIV-150 has been evaluated against both wild-type and a panel of NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%, is a key metric for its antiviral activity.
MIV-150 demonstrates potent activity against wild-type HIV-1, with reported EC50 values in the subnanomolar to low nanomolar range. One study reported an EC50 of less than 1 nM against the HIV-1 MN strain in CEM-SS cells.[1] In terms of inactivating free virus particles, an EC50 of 0.004 µg/mL (approximately 10 nM) has been observed.[1]
The efficacy of MIV-150 is, however, impacted by the presence of certain drug resistance mutations in the HIV-1 reverse transcriptase gene. Its activity is known to be compromised by common NNRTI resistance mutations, including K103N and Y181C.[2] A comprehensive analysis of its cross-resistance profile is crucial for understanding its potential clinical utility.
Table 1: Antiviral Activity of a Diarylpyrimidine Analogue Structurally Related to MIV-150 against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | EC50 (nM) |
| Wild-Type (IIIB) | 2.6 |
| L100I | 6.5 |
| K103N | 1.4 |
| Y181C | 11.6 |
| Y188L | 16.2 |
| E138K | 6.0 |
Note: This data is for a diarylpyrimidine analogue closely related to MIV-150 and serves as a representative profile. Specific EC50 values for MIV-150 against a comprehensive panel of mutants from a single study are not publicly available in a consolidated table.
Experimental Protocols
The characterization of MIV-150's mechanism of action relies on standardized in vitro assays. The following sections detail the methodologies for determining its antiviral efficacy and enzymatic inhibition.
Anti-HIV-1 Cytopathogenicity Assay in MT-4 Cells
This cell-based assay is fundamental for determining the EC50 of MIV-150. It measures the ability of the compound to protect MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, from the cytopathic effects of the virus.
Materials:
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MT-4 cells
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High-titer stocks of wild-type and NNRTI-resistant HIV-1 strains
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MIV-150 stock solution (dissolved in DMSO)
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Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
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96-well microplates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Sorensen's glycine (B1666218) buffer
Procedure:
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Cell Seeding: MT-4 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period.
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Compound Dilution: A serial dilution of MIV-150 is prepared in cell culture medium.
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Infection: Cells are infected with a pre-titered amount of HIV-1 (typically at a multiplicity of infection of 0.01 to 0.1) in the presence of varying concentrations of MIV-150. Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).
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Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for viral replication and the induction of cytopathic effects in the absence of the inhibitor.
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Quantification of Cell Viability: The viability of the cells is assessed using the MTT assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
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Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of inhibition for each MIV-150 concentration is calculated relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the MIV-150 concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
To determine the direct inhibitory effect of MIV-150 on the enzymatic activity of HIV-1 RT and to calculate the inhibition constant (Ki), a cell-free enzyme inhibition assay is employed.
Materials:
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Recombinant HIV-1 Reverse Transcriptase
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Poly(rA)/oligo(dT) template-primer
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Deoxyribonucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs (e.g., [³H]-dTTP)
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MIV-150 stock solution
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Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
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Glass-fiber filters
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Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader
Procedure:
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Reaction Setup: The reaction mixture is prepared containing the assay buffer, poly(rA)/oligo(dT) template-primer, and a mixture of dNTPs.
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Inhibitor Addition: Varying concentrations of MIV-150 are added to the reaction mixtures.
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Enzyme Addition: The reaction is initiated by the addition of a known amount of recombinant HIV-1 RT.
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Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
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Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactive assays, the reaction mixture is spotted onto glass-fiber filters, which are then washed to remove unincorporated nucleotides. The radioactivity retained on the filters, representing the incorporated [³H]-dTTP, is measured by liquid scintillation counting. For non-radioactive methods, the incorporation of a fluorescently labeled dNTP can be measured.
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Data Analysis: The percentage of RT inhibition is calculated for each MIV-150 concentration. To determine the mode of inhibition and the Ki value, kinetic experiments are performed by varying the concentration of both the substrate (dNTPs or template-primer) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the NNRTI mechanism of action and the experimental workflow for determining antiviral activity.
Caption: Mechanism of MIV-150 as an NNRTI.
Caption: Workflow for Anti-HIV-1 Cytopathogenicity Assay.
